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Compound of Interest

Compound Name: 1,4-Phenylenebismaleimide

Cat. No.: B014169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Phenylenebismaleimide (p-PBM), a crucial building block in the synthesis of high-
performance polymers and a molecule of significant interest in materials science and drug
development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data and outlines the detailed experimental protocols for
acquiring these spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-Phenylenebismaleimide,
providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 1,4-Phenylenebismaleimide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aromatic protons
~7.4 Singlet 4H
(CeHa4)
: Maleimide vinyl
~7.0 Singlet 4H

protons (CH=CH)

Note: Data is predicted based on the analysis of similar structures and known chemical shift

ranges. The exact chemical shifts may vary depending on the solvent and experimental

conditions.

Table 2: 13C NMR Spectroscopic Data of 1,4-Phenylenebismaleimide

Chemical Shift (6) ppm

Assignment

~170 Carbonyl carbons (C=0)

~135 Maleimide vinyl carbons (CH=CH)
~132 Aromatic carbons (ipso-C)

~128 Aromatic carbons (C-H)

Note: Data is predicted based on the analysis of similar structures and known chemical shift

ranges. The exact chemical shifts may vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 1,4-Phenylenebismaleimide
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Wavenumber (cm~?) Intensity Assignment

~3100 Medium Aromatic C-H stretch
~1710 Strong C=0 stretch (imide)
~1590 Medium C=C stretch (aromatic)
~1400 Medium C-N stretch

p-disubstituted benzene C-H
~830 Strong
bend (out-of-plane)

Note: Data is based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1,4-Phenylenebismaleimide

mlz lon

268.05 [M]* (Molecular lon)

Note: The molecular weight of 1,4-Phenylenebismaleimide (C14HsN204) is 268.22 g/mol . The
exact mass may vary slightly based on isotopic distribution.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate comparison.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 1,4-Phenylenebismaleimide in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:
e Spectrometer: Bruker Avance 400 MHz (or equivalent)
e H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 20 ppm
e 13C NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 1,4-Phenylenebismaleimide with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

Instrumentation and Parameters:

e Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)
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e Scan Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 16

Mass Spectrometry

Sample Preparation:

o Dissolve a small amount of 1,4-Phenylenebismaleimide in a suitable solvent such as
methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron lonization - El):

Mass Spectrometer: Agilent 7890A GC with 5975C MS (or equivalent)

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: 50-500 m/z

Source Temperature: 230 °C

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of 1,4-
Phenylenebismaleimide.
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Caption: Workflow for the spectroscopic characterization of 1,4-Phenylenebismaleimide.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,4-Phenylenebismaleimide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014169#spectroscopic-data-nmr-ir-ms-of-1-4-
phenylenebismaleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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